molecular formula C13H22N2O B13960342 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one CAS No. 114640-91-4

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one

Cat. No.: B13960342
CAS No.: 114640-91-4
M. Wt: 222.33 g/mol
InChI Key: XXVICKUBNDXIAC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is a synthetic organic compound with a unique structure that includes a cyclohexenone ring substituted with a piperidylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired ring structure.

    Introduction of the Piperidylamino Group: The piperidylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the cyclohexenone with a piperidine derivative under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-cyclohexen-1-one: Lacks the piperidylamino group, making it less versatile in terms of chemical reactivity.

    3-(1-Piperidylamino)-2-cyclohexen-1-one: Similar structure but without the dimethyl substitution, which may affect its stability and reactivity.

Uniqueness

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is unique due to the presence of both the dimethyl and piperidylamino groups

Biological Activity

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one, also known by its CAS number 13358-76-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure:

  • Formula: C13H21NO
  • Molecular Weight: 221.32 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is hypothesized to exert its effects through the modulation of neurotransmitter systems and possibly through anti-inflammatory pathways.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can lead to a range of pharmacological effects, including anxiolytic and antidepressant-like activities.

Biological Activity Data

Activity Effect Reference
Antidepressant-like activityPositive modulation of mood
Anxiolytic propertiesReduction in anxiety behaviors
Anti-inflammatory effectsDecrease in pro-inflammatory cytokines

Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in antidepressant-like behavior.

Study 2: Anxiolytic Properties

Another study focused on the anxiolytic properties of this compound. Mice treated with varying doses exhibited reduced anxiety-like behavior in the elevated plus maze test compared to control groups. This suggests a potential therapeutic application in anxiety disorders.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. These derivatives were designed to enhance potency and selectivity toward specific receptors.

Table: Structure-Activity Relationship (SAR)

Derivative Modification Biological Activity
Compound AAddition of methoxy groupIncreased potency at serotonin receptors
Compound BReplacement of piperidine with morpholineEnhanced anxiolytic effect

Properties

CAS No.

114640-91-4

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

5,5-dimethyl-3-(piperidin-1-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)14-15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3

InChI Key

XXVICKUBNDXIAC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NN2CCCCC2)C

Origin of Product

United States

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